

3-Cyanobenzoyl Chloride: A Technical Overview for Advanced Research

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Compound of Interest

Compound Name: 3-Cyanobenzoyl chloride

Cat. No.: B031201

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at **3-Cyanobenzoyl chloride**, a versatile reagent in organic synthesis. It covers its fundamental physicochemical properties, a detailed experimental protocol for its use in acylation reactions, and a logical workflow for its application in synthetic chemistry.

Core Physicochemical Properties

3-Cyanobenzoyl chloride is a bifunctional organic molecule containing both a reactive acyl chloride and a cyano group. This unique structure makes it a valuable intermediate for introducing the 3-cyanobenzoyl moiety into various molecular scaffolds, a common strategy in the development of pharmaceuticals and other advanced materials. Its properties are summarized below.

Property	Value
Molecular Formula	C ₈ H ₄ ClNO[1][2][3][4]
Molecular Weight	165.58 g/mol [2][3][4][5]
CAS Number	1711-11-1[1][2][3][5]
Appearance	White to pale yellow crystalline mass or powder[1][4]
Melting Point	42-44 °C[1][4][5]
Boiling Point	125-129 °C at 11 mmHg[1][4][5]
InChI Key	RPESZQVUWMFBEO-UHFFFAOYSA-N[5]
SMILES String	ClC(=O)c1cccc(c1)C#N[5]

Synthetic Applications and Experimental Protocol

3-Cyanobenzoyl chloride is primarily utilized as a reagent for acylation reactions, where it readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The acyl chloride group is highly reactive, allowing for efficient bond formation under relatively mild conditions.

Detailed Experimental Protocol: Amide Synthesis

This protocol describes a general procedure for the acylation of a primary amine with **3-Cyanobenzoyl chloride** to form an N-substituted 3-cyanobenzamide. This is a foundational reaction for building more complex molecules in drug discovery and materials science.

Materials:

- **3-Cyanobenzoyl chloride**
- Primary amine of choice
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Triethylamine (TEA) or another non-nucleophilic base

- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

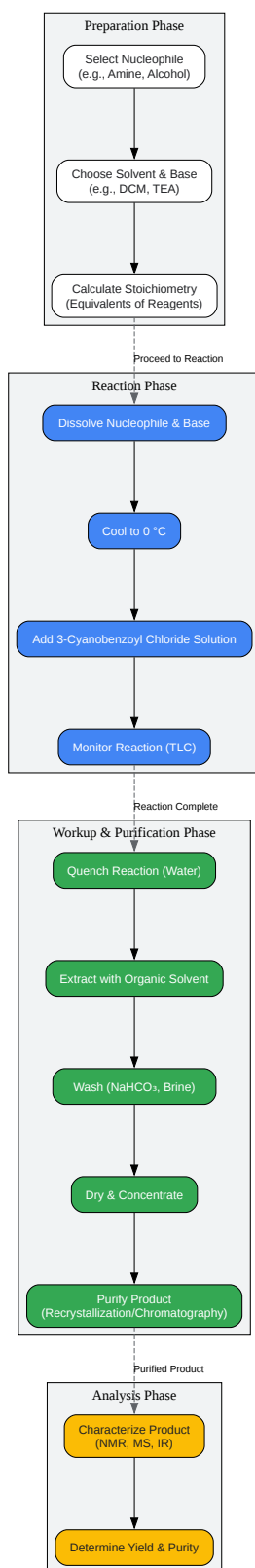
Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Dissolve **3-Cyanobenzoyl chloride** (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
- **Workup:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). This removes unreacted starting material, the triethylamine hydrochloride salt, and any aqueous impurities.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude N-substituted 3-cyanobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column

chromatography on silica gel.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in a typical synthesis utilizing **3-Cyanobenzoyl chloride**, from initial planning to final product characterization.



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Caption: Workflow for a typical acylation reaction using **3-Cyanobenzoyl chloride**.

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